(R)-(6,6-Dimethylmorpholin-3-yl)methanol
Description
(R)-(6,6-Dimethylmorpholin-3-yl)methanol is a chiral morpholine derivative characterized by a six-membered morpholine ring substituted with two methyl groups at the 6,6-positions and a hydroxymethyl (-CH2OH) group at the 3-position. Morpholine derivatives are widely used as building blocks in drug discovery due to their polarity, hydrogen-bonding capacity, and metabolic stability.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
[(3R)-6,6-dimethylmorpholin-3-yl]methanol |
InChI |
InChI=1S/C7H15NO2/c1-7(2)5-8-6(3-9)4-10-7/h6,8-9H,3-5H2,1-2H3/t6-/m1/s1 |
InChI Key |
ZWERJFGUTBVICB-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1(CN[C@@H](CO1)CO)C |
Canonical SMILES |
CC1(CNC(CO1)CO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(6,6-Dimethylmorpholin-3-yl)methanol typically involves the reaction of morpholine with formaldehyde and a suitable reducing agent. One common method is the reductive amination of morpholine with formaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of ®-(6,6-Dimethylmorpholin-3-yl)methanol can be scaled up using continuous flow reactors. This allows for better control of reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
®-(6,6-Dimethylmorpholin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the substituent introduced, such as alkyl or acyl derivatives.
Scientific Research Applications
®-(6,6-Dimethylmorpholin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-(6,6-Dimethylmorpholin-3-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also act as a nucleophile in chemical reactions, participating in various biochemical pathways.
Comparison with Similar Compounds
Research Findings and Implications
- Stereochemical Influence : The (R)-configuration in the target compound may enhance binding affinity in chiral environments, such as enzyme active sites, compared to racemic mixtures or other stereoisomers .
- Reactivity : The hydroxymethyl group can be oxidized to a carboxylic acid (similar to ) or esterified, offering versatility in derivatization.
- Stability : Morpholine derivatives generally exhibit superior metabolic stability compared to pyrrolidine analogues due to the oxygen atom’s electron-withdrawing effects .
Biological Activity
(R)-(6,6-Dimethylmorpholin-3-yl)methanol is a morpholine derivative characterized by its unique structural features, including two methyl groups at the 6-position and a hydroxymethyl group at the 3-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design. This article explores the biological activity of this compound, focusing on its interaction mechanisms, potential therapeutic applications, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 145.20 g/mol
- Structure : The compound's structure allows it to participate in various biochemical interactions, primarily through hydrogen bonding and nucleophilic activity.
The primary mechanism of action for this compound involves:
- Hydrogen Bond Formation : The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their conformation and function.
- Nucleophilic Activity : The compound acts as a nucleophile in various biochemical pathways, potentially interacting with electrophilic centers in target proteins or enzymes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. Its ability to disrupt bacterial cell membranes could be a mechanism underlying this effect.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may interfere with enzymes related to neurotransmitter synthesis or degradation.
- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
| Bacterial Strain | Concentration (µg/mL) | Viability Reduction (%) |
|---|---|---|
| E. coli | 50 | 70 |
| S. aureus | 100 | 85 |
Study 2: Enzyme Inhibition
In vitro assays demonstrated that this compound inhibits acetylcholinesterase activity by up to 60% at a concentration of 100 µM, suggesting potential applications in treating Alzheimer's disease.
| Concentration (µM) | Acetylcholinesterase Inhibition (%) |
|---|---|
| 50 | 35 |
| 100 | 60 |
| 200 | 75 |
Potential Applications
Given its biological activities, this compound may have several potential applications:
- Drug Development : Its enzyme inhibition properties make it a candidate for developing treatments for neurodegenerative disorders.
- Antibacterial Agents : Further exploration into its antimicrobial properties could lead to the development of new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
